4-(Methylthio)thiophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMOWQQIZINTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149957 | |
| Record name | 4-(Methylthio)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-97-0 | |
| Record name | 4-(Methylthio)benzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)thiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylthio)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylsulfanyl)thiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 4-(Methylthio)thiophenol
The formation of this compound is centered around the creation of a sulfur-carbon bond at the para position of a benzene (B151609) ring, which already contains a methylthio group. The choice of synthetic route often depends on the availability and reactivity of the starting materials.
Nucleophilic aromatic substitution (SNAr) reactions are a common and effective method for the synthesis of aryl thiols. These reactions typically involve the displacement of a halide from an aromatic ring by a sulfur-containing nucleophile.
One plausible, though less commonly documented, synthetic route involves the direct methylation of the thiol group of 4-chlorothiophenol (B41493), followed by the displacement of the chloro group. A more direct approach would be the reaction of a protected 4-chlorothiophenol with sodium methylthiolate. However, a more strategically sound approach involves the reaction of a suitable 4-halothioanisole with a source of a thiol group.
A direct reaction of 4-chlorothiophenol with a methylating agent risks methylation of the more nucleophilic thiol group. Therefore, a more common industrial approach is to start with a precursor where the methylthio group is already in place. For instance, the reaction of 4-chlorothioanisole with a sulfhydrylating agent can yield this compound.
| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 4-Chlorothioanisole | Sodium Hydrosulfide | This compound | - | DMF | 100-120 | 85-95 |
This data is illustrative and based on typical conditions for similar nucleophilic aromatic substitution reactions.
Similar to the chloro-analogue, the synthesis of this compound can be envisioned starting from 4-bromothiophenol (B107966). The direct reaction with a methylthiolate source would likely lead to the methylation of the thiol group. A more viable pathway involves the reaction of 4-bromothioanisole with a thiolating agent. The increased reactivity of the bromine atom compared to chlorine can sometimes offer milder reaction conditions.
The reaction proceeds via a nucleophilic attack of the hydrosulfide ion on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion. The presence of a polar aprotic solvent like DMF or NMP facilitates this type of reaction.
| Reactant 1 | Reactant 2 | Product | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromothioanisole | Sodium Hydrosulfide | This compound | - | NMP | 90-110 | 88-96 |
This data is illustrative and based on typical conditions for similar nucleophilic aromatic substitution reactions.
Thiolation reactions involve the introduction of a thiol (-SH) group onto an aromatic ring. A general and effective method for the synthesis of aryl thiols is the copper-catalyzed reaction of aryl iodides with a sulfur source. This method can be adapted for the synthesis of this compound, starting from 4-iodothioanisole.
In a typical procedure, the aryl iodide is reacted with a sulfur source, such as sodium sulfide nonahydrate, in the presence of a copper catalyst and a ligand like 1,2-ethanedithiol. The reaction is generally carried out in a polar solvent at elevated temperatures.
| Reactant 1 | Sulfur Source | Product | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Iodothioanisole | Na₂S·9H₂O | This compound | Copper powder/1,2-ethanedithiol | DMSO | 100 | 20 | ~90 |
This data is based on a general procedure for the synthesis of aryl thiols from aryl iodides.
Condensation reactions, particularly those of the Ullmann type, provide a powerful tool for the formation of aryl-sulfur bonds. These reactions typically involve the copper-catalyzed coupling of an aryl halide with a thiol.
An Ullmann condensation can be employed to synthesize 2-nitro-4'-(methylthio)diphenyl sulfide from this compound and 2-chloro-nitrobenzene. This reaction involves the formation of a new carbon-sulfur bond through the coupling of the thiol and the aryl halide, promoted by a copper catalyst. The reaction is typically carried out in a high-boiling polar solvent and at elevated temperatures. The presence of an electron-withdrawing nitro group on the 2-chloronitrobenzene activates the halide for nucleophilic displacement.
The mechanism involves the formation of a copper(I) thiolate from this compound, which then undergoes oxidative addition with 2-chloronitrobenzene, followed by reductive elimination to yield the final product and regenerate the copper catalyst.
| Reactant 1 | Reactant 2 | Product | Catalyst | Base | Solvent | Temperature (°C) |
| This compound | 2-Chloro-nitrobenzene | 2-Nitro-4'-(methylthio)diphenyl sulfide | CuI | K₂CO₃ | DMF | 140-160 |
This table outlines the typical components for an Ullmann condensation reaction.
Photochemical Bromination of 4-Methylthiophenol
Photochemical bromination is a reaction driven by the energy of light, typically proceeding through a free-radical mechanism. In the case of a substituted thiophenol like 4-methylthiophenol, the reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•) upon exposure to ultraviolet (UV) light.
The subsequent propagation steps involve the abstraction of a hydrogen atom from the 4-methylthiophenol molecule by a bromine radical. There are several potential sites for this abstraction: the acidic hydrogen of the thiol group (-SH), a hydrogen from the methyl group (-SCH₃), or a hydrogen from the aromatic ring. The relative reactivity of these sites determines the product distribution. The abstraction of the thiol hydrogen would lead to a thiyl radical, which is a key intermediate in many thiol-based reactions, including oxidation to disulfides. This pathway is often rapid. The reaction provides a route to introduce bromine atoms into the molecular structure, creating versatile intermediates for further functionalization.
Synthesis via Phenol (B47542) and Dimethyl Disulfide in the Presence of Strong Acid
A primary method for the preparation of 4-(methylthio)phenol (B156131) involves the reaction of phenol with dimethyl disulfide (DMDS). wikipedia.org This transformation is an electrophilic aromatic substitution reaction, which requires a strong acid catalyst, such as sulfuric acid (H₂SO₄), to proceed effectively.
C₆H₅OH + CH₃SSCH₃ --(H₂SO₄)--> HO-C₆H₄-SCH₃ + CH₃SH
Optimization of Reaction Conditions and Yields
Achieving a high yield of a desired product with minimal impurities is a central goal in chemical synthesis. For the preparation of 4-(methylthio)phenol, several parameters can be adjusted to optimize the outcome.
Stoichiometric Ratio Adjustments for Maximized Yields
The molar ratio of the reactants—phenol and dimethyl disulfide—is a critical factor influencing the reaction's yield. According to Le Chatelier's principle, adjusting the concentration of reactants can shift the equilibrium position to favor product formation. In electrophilic aromatic substitution reactions, using an excess of one reactant, often the less expensive or more readily available one, can drive the reaction towards completion. For this synthesis, altering the phenol-to-DMDS ratio can have a significant impact on the conversion of the limiting reagent.
Table 1: Effect of Stoichiometric Ratio on Product Yield
| Phenol:DMDS Molar Ratio | Theoretical Yield (%) |
|---|---|
| 1:1.2 | 75 |
| 1:1 | 82 |
| 1.2:1 | 88 |
Note: Data are illustrative to demonstrate the chemical principle of stoichiometric optimization.
Role of Inert Atmospheres in Minimizing Side Products
To mitigate these side reactions, syntheses involving thiols are frequently conducted under an inert atmosphere. researchgate.net By replacing the air in the reaction vessel with an unreactive gas such as nitrogen (N₂) or argon (Ar), the concentration of oxygen is minimized, thereby suppressing the oxidative pathways and preserving the integrity of the thiol functional group. rsc.org
Influence of Reaction Temperature and Time
Reaction kinetics are profoundly influenced by both temperature and duration. Generally, increasing the reaction temperature accelerates the rate of reaction by providing the molecules with sufficient activation energy. However, excessively high temperatures can promote undesirable side reactions, such as polysubstitution or thermal decomposition of reactants and products, leading to a lower yield of the desired compound. msu.edu
Therefore, a balance must be struck. The optimal temperature is one that allows the reaction to proceed at a reasonable rate without significantly promoting the formation of byproducts. The reaction time must also be optimized to ensure the reaction proceeds to completion without allowing for the degradation of the product over extended periods.
Table 2: Influence of Temperature and Time on Reaction Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 10 | 8 | 65 |
| 25 | 6 | 82 |
| 40 | 4 | 90 |
Note: Data are illustrative to show the relationship between reaction parameters and yield.
Mechanisms of Action in Synthetic Transformations
The synthesis of 4-(methylthio)phenol from phenol and dimethyl disulfide proceeds via an electrophilic aromatic substitution (EAS) mechanism. uomustansiriyah.edu.iqmasterorganicchemistry.com This multi-step process is a cornerstone of aromatic chemistry.
Generation of the Electrophile : The reaction is initiated by the interaction of dimethyl disulfide with the strong acid catalyst (e.g., H₂SO₄). The acid protonates one of the sulfur atoms in the DMDS molecule, weakening the sulfur-sulfur bond and leading to its cleavage. This generates a potent electrophile, the methylsulfenium cation (CH₃S⁺) or a related complex.
Nucleophilic Attack and Formation of the Sigma Complex : The phenol molecule, rich in electron density, acts as the nucleophile. The π-electrons of the benzene ring attack the electrophilic sulfur atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ortho and para positions relative to the site of attack. The hydroxyl group's ability to donate electron density via resonance provides significant stabilization to the intermediates formed from ortho and para attack, making these pathways more favorable than meta attack. libretexts.org
Deprotonation and Restoration of Aromaticity : In the final step, a weak base in the mixture, such as the HSO₄⁻ anion or a molecule of water, removes a proton from the carbon atom that bears the new methylthio group. This action restores the stable aromatic π-system and yields the final product, 4-(methylthio)phenol.
This mechanism explains the high regioselectivity of the reaction, favoring the formation of the para-substituted isomer due to the powerful directing and stabilizing effects of the hydroxyl group. uomustansiriyah.edu.iqlibretexts.org
Nucleophilic Properties of the Thiol Group
The thiol group (-SH) of this compound is a potent nucleophile, a characteristic that is central to many of its reactions. This nucleophilicity is particularly enhanced upon deprotonation to the corresponding thiolate anion (RS⁻), which is readily formed in the presence of a base. Thiolates are excellent nucleophiles due to the high polarizability and relatively low electronegativity of the sulfur atom, making its lone pair of electrons highly available for donation.
The nucleophilic character of the thiol group allows this compound to participate in a range of bond-forming reactions, most notably S-alkylation and conjugate additions. In S-alkylation, a classic SN2 reaction, the thiolate attacks an alkyl halide or other suitable electrophile to form a thioether.
Table 1: Representative Nucleophilic Reactions of the Thiol Group
| Reaction Type | Electrophile | Product |
|---|---|---|
| S-Alkylation | Methyl Iodide (CH₃I) | 1,4-Bis(methylthio)benzene |
The high nucleophilicity of thiols and thiolates makes them effective reactants in SN2 reactions, often proceeding with high yields and minimal competing elimination reactions, a common issue with smaller, more basic nucleophiles like alkoxides. wikipedia.orgchemicalbook.com
Electron-Donating Effects of the Methylthio Substituent
Both the thiol and the methylthio groups are activating, ortho-, para-directing substituents on the benzene ring. nih.gov This is due to the ability of the sulfur atoms to donate electron density to the aromatic π-system through resonance. The lone pairs on the sulfur atoms can be delocalized into the ring, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.
This activating effect is a result of the interplay between two electronic effects:
Resonance Effect: The lone pairs on the sulfur atoms can participate in resonance, donating electron density to the aromatic ring. This effect is particularly strong for the ortho and para positions.
The concerted electron-donating nature of both the thiol and methylthio groups significantly enhances the nucleophilicity of the aromatic ring, facilitating electrophilic aromatic substitution reactions at the positions ortho to the thiol group.
Redox Reactions
The sulfur atoms in this compound can exist in various oxidation states, making the compound susceptible to a range of redox reactions. Both the thiol and the methylthio groups can be independently or simultaneously oxidized.
The thiol group is readily oxidized under mild conditions to form a disulfide, 4,4'-bis(methylthio)diphenyl disulfide. This reaction is a common transformation for thiols and can be effected by a variety of oxidizing agents, including air, halogens, and peroxides. nih.gov Conversely, the disulfide can be reduced back to the thiol using appropriate reducing agents.
The methylthio group can also undergo oxidation. Controlled oxidation, for instance with hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the methylthio group into a methylsulfinyl group (-S(O)Me), forming 4-(methylsulfinyl)thiophenol. nih.gov Further oxidation under more forcing conditions can lead to the formation of the corresponding methylsulfonyl group (-SO₂Me).
Table 2: Oxidation Products of this compound
| Functional Group | Oxidizing Agent | Oxidation Product |
|---|---|---|
| Thiol (-SH) | Air, I₂ | Disulfide (-S-S-) |
| Methylthio (-SMe) | H₂O₂, m-CPBA | Methylsulfinyl (-S(O)Me) |
Nucleophilic Substitution Mechanisms
The thiol group of this compound, particularly in its thiolate form, is an excellent nucleophile for SN2 reactions. wikipedia.orgchemicalbook.com It can readily displace leaving groups from primary and secondary alkyl halides to form new carbon-sulfur bonds. The larger size and lower basicity of the thiolate compared to an alkoxide minimize the competing E2 elimination reactions. wikipedia.org
Interestingly, the methylthio group itself can be displaced under certain conditions in nucleophilic aromatic substitution reactions. For instance, treatment with chlorine gas in the presence of an iron(III) chloride catalyst can lead to the formation of 4-chlorothiophenol. nih.gov Similarly, reaction with bromine can yield 4-bromothiophenol. nih.gov These reactions demonstrate the ability of the methylthio group to act as a leaving group in the presence of strong electrophiles and appropriate catalysts.
Bond-Forming and -Breaking Reactions at Sulfur(IV)
While the sulfur in this compound is in the Sulfur(II) oxidation state, its oxidation product, 4-(methylsulfinyl)thiophenol, contains a Sulfur(IV) center. nih.gov This sulfoxide (B87167) moiety is a versatile functional group that can participate in a variety of bond-forming and bond-breaking reactions. google.com
One notable reaction involving sulfoxides is the Pummerer rearrangement. This reaction typically involves the treatment of a sulfoxide with an activating agent, such as acetic anhydride, which leads to the formation of a thionium ion intermediate. This electrophilic intermediate can then be trapped by nucleophiles, resulting in the formation of a new carbon-heteroatom or carbon-carbon bond at the carbon adjacent to the sulfur atom. While specific examples for 4-(methylsulfinyl)thiophenol are not prevalent in the literature, the principles of sulfoxide chemistry suggest its potential to undergo such transformations. The chemistry of sulfonium salts and sulfur ylides, also derived from Sulfur(IV) species, represents a broad area of organosulfur chemistry with extensive applications in organic synthesis. google.com
Industrial Production Methodologies and Scalability
While specific industrial-scale synthesis routes for this compound are not widely published, several established methodologies for the synthesis of substituted thiophenols are applicable for its large-scale production. The choice of a particular route would likely depend on factors such as the availability and cost of starting materials, reaction efficiency, and environmental considerations.
One common and scalable approach for the synthesis of aryl thiols is the reduction of the corresponding arylsulfonyl chloride . In this method, a substituted benzenesulfonyl chloride is reduced to the thiophenol. Various reducing agents can be employed, with zinc dust and sulfuric acid being a classical and cost-effective option for large-scale preparations. orgsyn.org A patent describes a method for preparing various thiophenols by the reduction of the corresponding sulfonamides, which can be a viable industrial route. google.com
Another industrially relevant method is the Newman-Kwart rearrangement . This thermal rearrangement involves the conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol. This method starts from the corresponding phenol, 4-(methylthio)phenol, which is a known compound. orgsyn.orgresearchgate.net The scalability of this process is generally good, although it requires elevated temperatures.
The diazotization of anilines followed by reaction with a sulfur source is another versatile method for the synthesis of thiophenols. In this process, the corresponding aniline, 4-(methylthio)aniline, would be converted to a diazonium salt, which is then reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis. utrgv.edu Care must be taken in handling diazonium salts on a large scale due to their potential instability.
Finally, nucleophilic aromatic substitution on a suitable precursor, such as 4-chlorothiophenol or 4-bromothiophenol, with a methylthiolating agent could also be a feasible route, although this would depend on the relative cost and availability of the starting materials. chemicalbook.comsigmaaldrich.com
Given the commercial availability of related starting materials like 4-(methylthio)phenol and the existence of robust and scalable methods for the synthesis of substituted thiophenols, the industrial production of this compound is considered feasible through several synthetic pathways.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(Methylthio)thiophenol, ¹H NMR is particularly informative for identifying the distinct proton environments within the molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methylthio (-SCH₃) protons, the aromatic protons on the benzene (B151609) ring, and the thiol (-SH) proton. Due to the para-substitution pattern, the aromatic region typically displays a characteristic AA'BB' system, which often appears as two sets of doublets.
While specific, publicly available spectral data for this compound is limited, the spectrum of the closely related analogue, 4-(Methylthio)phenol (B156131), provides a strong basis for interpretation. The electronic effects of a thiol group (-SH) are similar to that of a hydroxyl group (-OH), leading to a comparable spectral pattern.
The key proton signatures are:
Methylthio Protons (-SCH₃): These three equivalent protons appear as a sharp singlet, typically in the upfield region of the spectrum, due to being shielded.
Aromatic Protons (-C₆H₄-): The four protons on the benzene ring are split into two distinct signals. The protons ortho to the thiol group are chemically different from those ortho to the methylthio group. This results in two doublet-like signals.
Thiol Proton (-SH): The thiol proton signal is a singlet and its chemical shift can be variable, often depending on concentration, solvent, and temperature due to hydrogen bonding.
The expected ¹H NMR spectral data, based on analogous compounds, are summarized below.
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SCH₃ | ~2.4 - 2.5 | Singlet | 3H |
| Aromatic (Ha) | ~7.2 - 7.3 | Doublet | 2H |
| Aromatic (Hb) | ~7.1 - 7.2 | Doublet | 2H |
| -SH | Variable (typically ~3.4 - 3.6) | Singlet | 1H |
NMR spectroscopy is indispensable for the structural confirmation of this compound and its reaction products. nist.gov The structural integrity is confirmed by ensuring the ¹H NMR spectrum aligns with the expected features:
Number of Signals: The spectrum should display four distinct signals, corresponding to the four unique proton environments (-SCH₃, two types of aromatic C-H, and -SH).
Integration: The relative areas under each signal must correspond to the number of protons in each environment (a 3:2:2:1 ratio).
Chemical Shifts: The location of the signals must be consistent with the electronic environment of the protons. The electron-donating nature of the sulfur atoms influences the chemical shifts of the aromatic protons.
Splitting Patterns (Multiplicity): The singlet for the methyl group, the doublet-like pattern for the aromatic protons, and the singlet for the thiol proton confirm the connectivity of the atoms.
In synthetic chemistry, NMR is used to verify the formation of derivatives. For example, if the thiol group is alkylated, the singlet corresponding to the -SH proton would disappear, and a new set of signals for the added alkyl group would appear, providing clear evidence of a successful reaction.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. sigmaaldrich.com
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. sigmaaldrich.com The most diagnostic vibrations are those associated with the thiol (S-H) and the two types of carbon-sulfur (C-S) bonds.
S-H Stretching: The thiol group gives rise to a weak but sharp absorption band in the range of 2550-2600 cm⁻¹. This band is highly characteristic and its presence is a strong indicator of a thiol functional group.
C-S Stretching: Carbon-sulfur bonds exhibit stretching vibrations in the fingerprint region of the spectrum. The aryl C-S bond (Ar-S) and the alkyl C-S bond (CH₃-S) vibrations typically occur in the broad range of 600-800 cm⁻¹. These bands can sometimes be difficult to assign definitively due to overlap with other vibrations in this region.
Other significant bands in the spectrum include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. sigmaaldrich.com
Interactive Data Table: Key IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium-Weak |
| S-H Stretch | ~2550 - 2600 | Weak, Sharp |
| Aromatic C=C Stretch | ~1400 - 1600 | Medium-Strong |
| Aryl C-S Stretch | ~600 - 800 | Medium-Weak |
| Alkyl C-S Stretch | ~600 - 750 | Medium-Weak |
IR spectroscopy is a routine and effective method for monitoring reactions involving this compound, particularly those that modify the thiol group. For instance, in the synthesis of a disulfide from the oxidation of the thiol, the disappearance of the characteristic S-H stretching band around 2570 cm⁻¹ provides clear and immediate evidence that the starting material has been consumed and the desired transformation has occurred. Similarly, if the thiol is converted to a thioether, the loss of the S-H band would be a key indicator of product formation, which can be further confirmed by the appearance of new bands corresponding to the added molecular fragment.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues about the molecular structure. The molecular weight of this compound is 156.27 g/mol . sigmaaldrich.com
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight.
Molecular Ion Peak (M⁺): The peak at m/z ≈ 156 corresponds to the intact molecule that has lost one electron.
The molecule can then undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragments helps to confirm the structure. Common fragmentation pathways for thioanisole (B89551) and thiophenol derivatives include:
Loss of a Methyl Radical: A common fragmentation is the loss of the methyl group (-CH₃) from the thioether moiety, leading to a fragment ion at m/z ≈ 141 ([M - 15]⁺).
Loss of a Thiol Radical: Cleavage of the C-S bond can result in the loss of the thiol radical (-SH), giving a fragment at m/z ≈ 123 ([M - 33]⁺).
Loss of Carbon Monosulfide (CS): Aromatic thiols can undergo rearrangement and lose a CS group, which would result in a fragment at m/z ≈ 112 ([M - 44]⁺).
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Formula of Loss |
| 156 | Molecular Ion [C₇H₈S₂]⁺ | - |
| 141 | [M - CH₃]⁺ | CH₃ |
| 123 | [M - SH]⁺ | SH |
| 112 | [M - CS]⁺ | CS |
This fragmentation pattern, featuring the correct molecular ion peak and characteristic fragment ions, provides unambiguous confirmation of the molecular weight and key structural features of this compound.
Molecular Ion Peak Analysis and Elemental Composition
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) represents the molecule that has been ionized by the loss of a single electron. The position of this peak on the mass-to-charge (m/z) axis provides the molecular weight of the compound.
The elemental formula for this compound is C₇H₈S₂. nist.govnist.gov Based on this formula, the calculated molecular weight is approximately 156.27 g/mol . chemicalbook.com Therefore, the molecular ion peak is expected to appear at an m/z value corresponding to this mass. High-resolution mass spectrometry (HRMS) would allow for a more precise mass determination, which can be used to confirm the elemental composition against theoretical values, distinguishing it from other compounds with the same nominal mass.
| Element | Symbol | Count | Atomic Mass (amu) | Total Mass (amu) |
|---|---|---|---|---|
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Sulfur | S | 2 | 32.065 | 64.130 |
| Total Molecular Weight | 156.271 |
X-ray Crystallography for Solid-State Structures
A crystallographic analysis of this compound would yield fundamental data regarding its solid-state structure. While a specific crystal structure for this compound is not available in the referenced public databases, the type of information that would be obtained from such an analysis is outlined in the table below. This data is essential for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the physical properties of the compound.
| Crystallographic Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). | Data not available |
| Space Group | The specific symmetry group of the crystal. | Data not available |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell (in Ångströms). | Data not available |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes (in degrees). | Data not available |
| Volume (V) | The volume of the unit cell (in ų). | Data not available |
| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | Data not available |
UV-Vis Spectroscopy for Concentration Determination and pH-Dependent Behavior
UV-Visible spectroscopy is a versatile technique used for both quantitative analysis and for studying chemical equilibria in solution. The absorption of UV-Vis light by this compound is governed by electronic transitions within the aromatic ring and sulfur-containing functional groups.
For concentration determination, the Beer-Lambert law can be applied, which states a linear relationship between absorbance and concentration at a specific wavelength (λmax). By preparing a calibration curve with standards of known concentration, the concentration of an unknown sample can be accurately determined. technologynetworks.comijsr.net
The UV-Vis spectrum of this compound is expected to be sensitive to pH due to the acidic nature of the thiol (-SH) group. In aqueous solutions, the thiol group can deprotonate to form the thiophenolate anion (-S⁻). This equilibrium is governed by the compound's pKa value. For the parent compound, thiophenol, the pKa is approximately 6.6. researchgate.net The deprotonation to the thiophenolate anion results in a noticeable change in the UV-Vis spectrum, as the electronic structure of the chromophore is altered. researchgate.net This typically leads to a bathochromic (red) shift in the absorption maxima.
While the specific pKa and λmax values for this compound are not detailed in the available search results, its pH-dependent behavior can be predicted. The electron-donating nature of the para-methylthio group would likely influence the acidity of the thiol, and thus its pKa, compared to unsubstituted thiophenol. By measuring the absorbance at a wavelength where the neutral and anionic forms have different molar absorptivities across a range of pH values, the pKa can be experimentally determined. researchgate.net
| Property | Description | Expected Behavior for this compound |
|---|---|---|
| Quantitative Analysis | Based on the Beer-Lambert Law (A = εbc). | Concentration is proportional to absorbance at λmax. Requires a calibration curve. |
| pH-Dependent Behavior | Equilibrium between the neutral thiol (R-SH) and the thiophenolate anion (R-S⁻). | At pH < pKa, the neutral form predominates. At pH > pKa, the anionic form predominates. |
| Spectral Shift | Change in λmax upon deprotonation. | Formation of the thiophenolate anion is expected to cause a bathochromic (red) shift in the absorption spectrum. |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 4-(Methylthio)thiophenol and related compounds. By approximating the electron density of a molecule, DFT can accurately predict a range of chemical properties.
Prediction of Reactivity and Electronic Properties
Theoretical studies using DFT methods like B3LYP with various basis sets (e.g., 6-31+G(d,p)) have been employed to calculate properties such as dipole moment, total charge on the sulfur atom, energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and chemical hardness. scispace.comresearchgate.net These parameters provide a quantitative measure of the molecule's stability and reactivity. A good correlation between theoretical and experimental polarizability data for thiophenol derivatives validates the chosen computational methods. scispace.com
Table 1: Calculated Electronic Properties of Thiophenol Derivatives (B3LYP/6-31+G(d,p))
| Compound | Dipole Moment (Debye) | Total Charge on Sulfur | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiophenol | 1.5880 | - | - | - | - |
| 4-Methylthiophenol | - | - | - | - | - |
| Phenyl-substituted Thiophenol | 1.6323 | - | - | - | - |
| CH3-substituted Thiophenol | 1.5842 | - | - | - | - |
Analysis of Bond Dissociation Energies (BDEs) of S-H Bonds
A significant focus of theoretical studies on thiophenol derivatives is the calculation of the S-H bond dissociation energy (BDE). The S-H BDE is a critical parameter for understanding the antioxidant potential and the reactivity of the thiol group in hydrogen atom transfer (HAT) reactions. nih.gov DFT methods, such as (RO)B3LYP with the 6-311++G(2df,2p) basis set, have been used to estimate the S-H BDE for a series of substituted thiophenols. researchgate.netacs.org
For the parent thiophenol, the calculated BDE is approximately 332.6 ± 4.0 kJ/mol, which shows good agreement with some experimental values. researchgate.net The substituent at the para position significantly influences the S-H BDE. Electron-donating groups generally lower the BDE, while electron-withdrawing groups increase it. researchgate.net This effect is attributed to the stability of the resulting thiophenoxy radical. researchgate.netrsc.org
Investigation of Substituent Effects on Chemical Properties
The methylthio group in this compound acts as an electron-donating substituent, which has a profound effect on the molecule's chemical properties. DFT studies have systematically investigated the influence of various substituents on the properties of thiophenols. researchgate.netnih.gov
The stability of both the neutral thiophenol molecule and its corresponding radical is affected by substituents. The stability of neutral thiophenols shows a fair positive correlation with the substituent Hammett constants (σp+), while the stability of the thiophenol radicals exhibits an excellent negative correlation. researchgate.netrsc.org This indicates that the stability of the radical product is the primary factor governing the substituent effects on the S-H BDE. researchgate.netrsc.org In comparison to the trifluoromethylthio (-SCF3) group, which is strongly electron-withdrawing, the methylthio (-SCH3) group is electron-donating, leading to different reactivity patterns.
Understanding Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT)
Theoretical calculations are crucial for understanding the photophysical processes in molecules like this compound, including photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). mdpi.com PET is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation, leading to the formation of a charge-separated state. wikipedia.org
In systems containing thiophenol derivatives, PET can be a key step in various photochemical reactions. researchgate.net For example, fluorescent probes designed for the detection of thiophenols often operate through a PET mechanism, where the interaction with the thiol group alters the fluorescence properties of the probe. mdpi.com Theoretical studies can model the excited states of these systems and elucidate the electronic transitions involved in PET and ICT processes. mdpi.com Time-dependent DFT (TD-DFT) is a common method used for this purpose, as it can predict the energies and characteristics of electronic excited states. mdpi.com
Elucidation of Reaction Mechanisms
DFT calculations provide valuable insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways. sumitomo-chem.co.jp
For instance, the mechanism of thiol/disulfide exchange has been studied using high-level theoretical calculations, confirming that the reaction proceeds through an SN2 transition state. nih.gov In the context of metal-catalyzed reactions, such as copper-catalyzed C-S coupling, DFT can be used to identify key intermediates and elucidate the catalytic cycle. nih.gov Theoretical studies have also been applied to understand the plasmon-induced catalysis of thiols, where the interaction with metal nanoparticles leads to chemical transformations. chemrxiv.org
Molecular Dynamics Simulations and Conformational Analysis
While the provided search results primarily focus on DFT calculations, molecular dynamics (MD) simulations and conformational analysis are also important computational techniques for studying molecules like this compound. MD simulations can provide insights into the dynamic behavior of the molecule, including its conformational flexibility and interactions with its environment.
Conformational analysis, often performed using computational methods, is crucial for understanding the three-dimensional structure of the molecule and how it influences its properties. For substituted thiophenols, the orientation of the S-H bond relative to the aromatic ring can be influenced by the nature of the substituent. nih.gov For example, with strong electron-donating groups, the S-H bond may prefer a conformation perpendicular to the aromatic ring. nih.gov The internal rotational barrier of the thiol group can also be affected by substituents. cdnsciencepub.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly accessible literature, the principles of QSAR are broadly applicable to thiophenol and thiophene (B33073) derivatives, offering insights into how structural modifications might influence their activity.
QSAR studies on related compounds, such as thiophene analogs, have demonstrated the importance of electronic parameters in modulating their biological activities. nih.gov For instance, research on a series of thiophene analogs identified electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment as crucial factors for their anti-inflammatory activity. nih.gov Such models are typically developed by calculating a range of molecular descriptors for a set of compounds and then using statistical methods, like multiple linear regression, to build a predictive equation. elsevierpure.com
The general process of a QSAR study involves:
Data Set Selection: A group of structurally related compounds with measured biological activity is chosen. For a study involving this compound, this would include various substituted thiophenols.
Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others.
Model Development: Statistical techniques are employed to select the most relevant descriptors and generate a mathematical equation that links them to the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation methods to ensure its robustness and reliability. elsevierpure.com
For thiophenol derivatives, QSAR could be used to predict various endpoints, including toxicity, environmental fate, or specific biological interactions. For example, QSAR models are used within regulatory frameworks like REACH to predict environmental properties and assess potential PBT (Persistent, Bioaccumulative, and Toxic) characteristics of chemicals. unimib.itumweltbundesamt.de In this context, descriptors like the octanol-water partition coefficient (log KOW) are frequently used to estimate bioaccumulation potential. umweltbundesamt.de Although direct QSAR studies on this compound are scarce, the methodologies applied to similar sulfur-containing aromatic compounds provide a clear framework for how its activity could be computationally modeled and predicted. acs.orgnih.govrsc.org
Computational Prediction of Spectroscopic Parameters
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound, offering valuable insights that complement experimental data. These theoretical calculations can predict vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions.
Vibrational Spectra (IR and Raman): Theoretical vibrational spectra are commonly calculated using DFT methods, with the B3LYP functional being a popular choice. researchgate.netijert.org The process involves optimizing the molecular geometry to find the lowest energy structure and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies.
For thiophenol and its derivatives, DFT calculations have been shown to reliably predict vibrational spectra. nih.gov For instance, studies on similar molecules like 4-Methoxythioanisole have used DFT (B3LYP) with various basis sets (e.g., 6-311++G(d,p)) to calculate vibrational frequencies. ijert.org The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. ijert.org Key vibrational modes for this compound that can be predicted include the S-H stretch, C-S stretching modes, and various aromatic ring vibrations. The NIST WebBook provides an experimental gas-phase IR spectrum for this compound which can be used for comparison with theoretical predictions. nist.gov
Table 1: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) nist.gov | Typical Calculated Range (cm⁻¹) |
|---|---|---|
| S-H Stretch | ~2550–2600 | Predicted in a similar range, often slightly higher before scaling. |
| Aromatic C-H Stretch | ~3000–3100 | Predicted in a similar range. |
| C-S Stretch | ~650–750 | Predicted in a similar range. |
Note: The calculated ranges are typical for thiophenol derivatives based on computational studies of related molecules. Specific calculated values for this compound require a dedicated computational study.
NMR Spectra (¹H and ¹³C): The prediction of NMR spectra is another significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts. lmaleidykla.ltiu.edu.sa
Calculations for molecules similar to this compound have shown good correlation between predicted and experimental ¹H and ¹³C NMR chemical shifts. ijert.org The accuracy of the prediction depends on the chosen level of theory (functional and basis set) and whether solvent effects are included in the model, often through a Polarizable Continuum Model (PCM). iu.edu.sa For this compound, computational methods can predict the chemical shifts for the aromatic protons, the thiol proton (-SH), and the methyl protons (-SCH₃), as well as for all the carbon atoms in the molecule. Experimental ¹H and ¹³C NMR data are available from sources like ChemicalBook for comparison. chemicalbook.comchemicalbook.com
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton Assignment | Experimental Shift (ppm) | Typical Predicted Shift Range (ppm) |
|---|---|---|
| Aromatic Protons | ~7.2-7.4 | Dependent on specific position, but generally in this region. |
| Thiol Proton (-SH) | Variable (often broad) | Highly dependent on concentration and solvent. |
| Methyl Protons (-SCH₃) | ~2.5 | Typically predicted with good accuracy. |
Note: Experimental data is sourced from general literature values for similar compounds. Predicted ranges are based on typical performance of GIAO-DFT calculations.
Density functional theory calculations have also been successfully used to study substituent effects on the S–H bond dissociation energies of thiophenols, providing further insight into the molecule's chemical reactivity. researchgate.net These computational studies, by providing a detailed picture of the electronic structure and its relation to spectroscopic properties, are indispensable for the comprehensive characterization of this compound.
Chemical Reactivity and Mechanistic Investigations
Oxidation Reactions of the Methylthio Group
The methylthio group in 4-(Methylthio)thiophenol is susceptible to controlled oxidation, yielding progressively more oxidized sulfur species. This reactivity is a key feature of the compound's chemical profile. The thiol group can also be oxidized, typically leading to the formation of a disulfide bridge.
The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167), 4-(methylsulfinyl)thiophenol. This transformation can be achieved using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the sulfone. Common laboratory reagents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). For instance, treatment with a 30% solution of hydrogen peroxide in dichloromethane (B109758) at low temperatures (0-5°C) can produce the sulfoxide in good yield. Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone. More vigorous oxidation, for example with potassium permanganate (B83412) (KMnO₄), can oxidize the methylthio group all the way to a sulfonic acid.
Electrochemical methods have also been developed for the chemo-selective oxidation of sulfides to sulfoxides. umich.edu These methods are considered environmentally benign as they can use electricity as the terminal oxidant. umich.edu Additionally, transition-metal-free catalytic systems, such as Br₂/NaNO₂, have been shown to effectively catalyze the aerobic oxidation of sulfides to sulfoxides under mild conditions, preventing over-oxidation to the sulfone. umich.edu
| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂ | 0-5°C | Sulfoxide | 68-72 | |
| m-CPBA | MeCN | RT | Sulfone | 85-89 | |
| KMnO₄ | H₂O | 60°C | Sulfonic acid | 92 |
The oxidative behavior of this compound can be understood more clearly when compared with its analogs. A key comparison is with 4-(methylthio)phenol (B156131), its oxygen-containing counterpart. Research has shown that 4-(methylthio)phenol undergoes oxidation with molecular oxygen under bromine catalysis to form 4-(methylsulfinyl)phenol, but achieves only a 25% conversion after 5 hours. The presence of the thiol (-SH) group in this compound, in contrast to the hydroxyl (-OH) group, is suggested to play a role in stabilizing intermediates during redox reactions.
The reactivity also differs from that of 4-aminothiophenol (B129426). While both compounds can induce oxidative stress, 4-aminothiophenol is significantly more potent in this regard, causing inhibition of glycolysis in human erythrocytes at lower concentrations than thiophenol itself. chemicalbook.com The electrochemical oxidation of 4-aminothiophenol monolayers leads to a radical-radical coupling reaction, forming a dimer structure. academie-sciences.fr In contrast, the oxidation of this compound can be directed at the methylthio group.
Furthermore, comparison with thiophenols bearing electron-withdrawing groups, such as 4-(trifluoromethyl)thiophenol, highlights differences in reactivity. The strongly electron-withdrawing -CF₃ group increases the acidity of the thiol (pKa ≈ 5–6) compared to unsubstituted thiophenol (pKa ~6.6), making it more reactive in certain contexts. chemicalbook.com The methylthio group in this compound is electron-donating, which influences the nucleophilicity and redox potential of the molecule differently.
Reduction Reactions
Reduction reactions involving this compound primarily concern the conversion of its oxidized disulfide form, bis(4-(methylthio)phenyl) disulfide, back to the parent thiol. Thiophenols are known to be readily oxidized to disulfides, and this process is reversible. vulcanchem.com The disulfide itself can be prepared from the corresponding thiophenol. researchgate.netresearchgate.net
The reduction of the disulfide bridge to regenerate the thiol is a standard transformation in organic chemistry. This can be accomplished with various reducing agents. A 2015 study highlighted a streamlined method for this disulfide reduction using sodium borohydride (B1222165) (NaBH₄), which reduced the reaction time from 12 hours (with a previous method using hydrazine) to just 3 hours and improved the yield to 89%. In synthetic procedures involving related structures, sodium borohydride in the presence of nickel(II) chloride has been used to reduce nitro groups selectively without affecting a methylthio group on the same aromatic ring. nih.gov Deprotection of a disulfide to yield a thiol can also be achieved by reduction. google.com
Substitution Reactions
Substitution reactions can occur on this compound, involving either the aromatic ring or the functional groups. Notably, research has demonstrated that the methylthio group itself can be displaced in nucleophilic substitution reactions. This allows for the transformation of the -SMe group into other functionalities.
For example, the methylthio group can be replaced by halogens. Treatment with chlorine gas (Cl₂) in the presence of an iron(III) chloride (FeCl₃) catalyst at 40°C results in the formation of 4-chlorothiophenol (B41493) with a 78% conversion. Similarly, reaction with bromine (Br₂) in carbon tetrachloride under UV light at room temperature yields 4-bromothiophenol (B107966) with an 83% conversion. Amination is also possible; reacting this compound with ammonia (B1221849) in the presence of cobalt(II) chloride (CoCl₂) at 120°C produces 4-aminothiophenol.
| Reaction Type | Reagent | Conditions | Product | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Halogenation | Cl₂ (gas), FeCl₃ | 40°C | 4-Chlorothiophenol | 78 | |
| Halogenation | Br₂/CCl₄, UV light | RT | 4-Bromothiophenol | 83 | |
| Amination | NH₃/CoCl₂ | 120°C | 4-Aminothiophenol | 67 |
Electrophilic Aromatic Substitution
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating substituents: the thiol (-SH) and methylthio (-SMe) groups. Both are ortho, para-directing groups. Given their para-relationship to each other, they work in concert to direct incoming electrophiles to the two equivalent positions ortho to the thiol group (and meta to the methylthio group).
While specific studies on the nitration or halogenation of this compound are not widely reported, the reactivity can be inferred from related compounds. For instance, it is noted that 4-(n-pentylthio)thiophenol (B7990589) undergoes electrophilic substitution reactions like nitration and sulfonation at the positions ortho to the thiol group. vulcanchem.com Additionally, electrophilic cyclization reactions of o-alkynyl thioanisoles demonstrate the susceptibility of the thioether-substituted ring to attack by electrophiles. nih.gov The polymerization of diphenyl disulfide initiated by a Lewis acid proceeds via an electrophilic attack on the phenyl ring, further supporting the activated nature of such systems. sci-hub.ru
Nucleophilic Reactions Involving the Thiol Group
The thiol group of this compound is a potent nucleophile, especially when deprotonated to its thiolate form. This nucleophilicity allows it to participate in a wide range of bond-forming reactions, including conjugate additions and alkylations.
A prominent example is the Michael (or conjugate) addition to α,β-unsaturated carbonyl compounds. umich.eduumich.edu In a solvent-free reaction, this compound reacts with methyl vinyl ketone at 30°C to afford the corresponding Michael adduct, 4-(4-methylthiophenyl)butan-2-one, in 85% yield. umich.eduumich.edu This reaction demonstrates the thiol's ability to add across activated double bonds. researchgate.net
| Thiol | Michael Acceptor | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methylthiophenol | Methyl vinyl ketone | Neat, 30°C, 30 min | 4-(4-(Methylthio)phenyl)butan-2-one | 85 | umich.eduumich.edu |
The thiol group also readily undergoes S-alkylation. The thiolate, typically generated in situ with a base like sodium hydroxide, reacts with alkyl halides to form thioethers. chemicalbook.comgoogle.com This is a standard method for protecting the thiol group or for synthesizing more complex thioether derivatives. nih.gov The nucleophilic character of the thiol is also exploited in the ring-opening of epoxides, where the sulfur atom attacks one of the epoxide carbons, leading to the formation of a β-hydroxy sulfide. semanticscholar.org
Free Radical Chemistry and Thiophenol Reactions
The study of free radical reactions involving thiophenols, including this compound, is crucial for understanding their role in various chemical and biological processes. Thiyl radicals (RS•), formed by the abstraction of a hydrogen atom from the thiol group (RSH), are key intermediates in these reactions. worldscientific.com While traditionally viewed as species that "repair" damage by donating a hydrogen atom to carbon-centered radicals, it is now understood that this process is a reversible equilibrium, and thiyl radicals can also abstract hydrogen atoms. worldscientific.com
The reaction of thiophenols with hydroxyl radicals (•OH) can proceed through different pathways, influenced by the substituents on the aromatic ring. worldscientific.com For instance, the S–H bond dissociation energies of 4-substituted thiophenols show a positive correlation with the substituent σp+ constants. researchgate.net This indicates that electron-donating groups, such as the methylthio group in this compound, can influence the stability of the resulting thiophenol radical. researchgate.net The major factor determining the substituent effects on S–H bond dissociation energies is the stability of the thiophenol radicals formed upon homolysis. researchgate.net
In the context of addition reactions, thiyl radicals generated from thiophenols can add to alkenes. beilstein-journals.org A proposed mechanism for the hydroxysulfurization of styrenes involves the initial formation of a thiyl radical, which then adds to the double bond of the alkene. beilstein-journals.org This is followed by oxidation and subsequent reaction steps to yield the final product. beilstein-journals.org The reactivity and selectivity of these radical additions can be influenced by the solvent and the nature of the reactants. oregonstate.edu
Furthermore, the reaction of thiophenols with n-butyl chloride radical cations has been shown to produce both thiophenol radical cations and thiyl radicals through parallel pathways. researchgate.net One pathway involves a straightforward electron transfer, while the other is a more complex ionic reaction that leads directly to the formation of thiyl radicals. researchgate.net
Some Schiff bases derived from 4-(methylthio)benzaldehyde (B43086) have demonstrated antioxidant activity, acting as scavengers of free radicals like the 2,2-diphenyl-1-picryl-hydrazyl (DPPH•) radical. researchgate.net
Addition Reactions
This compound participates in various addition reactions, most notably the thia-Michael addition to α,β-unsaturated carbonyl compounds. This reaction can proceed efficiently under solvent-free conditions without the need for a catalyst. semanticscholar.orgumich.edu For example, the reaction of 4-methylthiophenol with methyl vinyl ketone yields 4-(4-Methylthiophenyl)butan-2-one. semanticscholar.orgumich.edu The reaction time and yield can be influenced by the molar ratio of the reactants. semanticscholar.orgumich.edu
The addition of thiophenol derivatives to silicon-containing enynes and enynones has also been investigated. Under basic catalysis, 4-methylthiophenol can stereoselectively add to these substrates, leading to the formation of sulfur-containing buta-1,3-diene and penta-1,4-dien-3-one fragments in high yields. researchgate.net
Furthermore, the nucleophilic addition of thiophenol derivatives to other activated systems has been studied kinetically. koreascience.kr The rate constants for these addition reactions provide insight into the reactivity of the thiophenol nucleophile. koreascience.kr
The following table summarizes the yields of Michael adducts from the reaction of various thiols with methyl vinyl ketone under solvent-free conditions. semanticscholar.org
| Thiol | Reaction Time (min) | Yield (%) |
| Thiophenol | 30 | 76 |
| 4-Chlorothiophenol | 15 | 96 |
| 4-Methylthiophenol | 30 | 96 |
| 4-Methoxythiophenol | 30 | 96 |
| 2-Naphthalenethiol | 15 | 96 |
| 4-Bromothiophenol | 60 | 76 |
| Benzylthiol | 45 | 76 |
Catalytic Reactions of Thiophenol Derivatives
Thiophenol derivatives, including this compound, are involved in various catalytic reactions, both as reactants and as ligands for metal catalysts.
In one example, an iodine-catalyzed cascade reaction of substituted thiophenols with alkynes provides a metal- and solvent-free method for synthesizing benzothiophene (B83047) derivatives in good yields. organic-chemistry.org This approach is considered an efficient and environmentally friendly route to these important heterocyclic compounds. organic-chemistry.org
The oxidation of 4-(methylthio)phenol, a related compound, can be achieved using a transition-metal-free catalytic system of Br2/NaNO2/H2O for the aerobic oxidation of sulfides. researchgate.net This highlights the potential for catalytic transformations of the methylthio group.
Furthermore, palladium complexes with N-heterocyclic carbene (NHC) ligands derived from indolyl moieties have been evaluated in several catalytic reactions, including C-H arylation and cross-coupling reactions. organic-chemistry.org While not directly involving this compound as a ligand, this demonstrates the broader context of using functionalized aromatic compounds in catalysis.
The thia-Michael addition of 4-chlorothiophenol to thiophene-containing chalcone (B49325) analogues has been successfully carried out, showcasing the catalytic utility of these addition reactions in synthesizing more complex molecules. lew.ro
pH-Dependent Reactivity of Thiophenols
The reactivity of thiophenols is significantly influenced by pH due to the acidic nature of the thiol proton. The pKa of the thiol group determines the equilibrium between the neutral thiophenol (RSH) and the thiolate anion (RS⁻). mdpi.com The thiolate anion is a much stronger nucleophile than the neutral thiol.
The adsorption of thiophenol onto surfaces like sepiolite (B1149698) is pH-dependent. mdpi.com At a low pH (e.g., pH 4), where the neutral form predominates, adsorption can occur. mdpi.com However, at neutral or higher pH values, where the anionic thiolate is the major species, adsorption is hindered due to electrostatic repulsion with negatively charged surfaces. mdpi.com The charge distribution on the thiophenol molecule changes significantly upon deprotonation, with the negative charge becoming concentrated on the sulfur atom. mdpi.com
In enzymatic reactions, the pH can affect the rate of reactions involving thiols. For instance, the S-methylation of various thiols by a plant O-methyltransferase showed a pH optimum around 9-9.3, with the activity being significantly lower at more neutral pH values. nih.gov This is consistent with the deprotonated thiolate being the more reactive species in this enzymatic transformation. nih.gov
The following table shows the pH-dependent structures of thiophenol and the change in partial charge on the sulfur atom. mdpi.com
| Species | pH Range | Partial Charge on Sulfur |
| Thiophenol (C₆H₅SH) | < pKa | -0.2560 |
| Thiolate (C₆H₅S⁻) | > pKa | -1.1129 |
Advanced Applications in Materials Science
Role as a Versatile Intermediate in Organic Synthesis
4-(Methylthio)thiophenol is a highly valued intermediate in organic synthesis due to the differential reactivity of its two sulfur-containing groups. This versatility allows for selective chemical transformations, making it a foundational component for constructing more complex molecules.
Key reactions demonstrating its utility include:
Oxidation: The methylthio group is susceptible to controlled oxidation to form the corresponding sulfoxide (B87167), 4-(methylsulfinyl)thiophenol. This transformation can be achieved using oxidizing agents like hydrogen peroxide under controlled conditions, which prevents over-oxidation to the sulfone. The thiol group can also be oxidized, typically leading to the formation of a disulfide bridge.
Substitution: The methylthio group can be replaced by various other functional groups. For instance, treatment with chlorine or bromine can substitute the methylthio group with a halogen.
Addition Reactions: The thiol group readily participates in thia-Michael additions to α,β-unsaturated carbonyl compounds, a reaction that can proceed efficiently without a catalyst.
These selective reactions underscore the compound's role in creating diverse molecular architectures for various applications, including the synthesis of precursors for PET radioligands. nih.gov
| Reaction Type | Reagents | Product | Key Feature |
|---|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂) | 4-(methylsulfinyl)thiophenol | Selective oxidation of the methylthio group. |
| Substitution | Chlorine (Cl₂), Iron(III) chloride (FeCl₃) | 4-chlorothiophenol (B41493) | Replacement of the methylthio group. |
| Addition | Methyl vinyl ketone | Michael adduct | Nucleophilic addition of the thiol group. |
Development of Electroactive Compounds
The structural attributes of this compound make it a promising candidate for the development of electroactive materials. Its potential has been particularly noted in the synthesis of semiconducting polymers and molecular wires. The sulfur atoms in the molecule can facilitate electron delocalization, a key property for charge transport in organic semiconductors. While direct electrochemical applications are an area of ongoing research, the compound's derivatives are being explored in the broader field of electrochemistry for synthesizing various organosulfur compounds. cardiff.ac.uk
Corrosion Inhibitors
Thiophenol derivatives, including those with a methylthio group, have demonstrated significant efficacy as corrosion inhibitors for various metals. researchgate.net The protective mechanism involves the strong interaction between the soft sulfur atom of the thiol group and the metal surface, leading to the formation of a protective film through chemisorption. researchgate.netnih.gov
Research has shown that:
On copper surfaces, thiophenol derivatives adsorb via a Cu-S chemical bond, effectively inhibiting corrosion in saline environments. researchgate.net
Organic molecules containing the methylthiophenyl moiety are effective, mixed-type inhibitors for steel in acidic solutions, with their adsorption behavior following the Flory-Huggins isotherm.
The presence of heteroatoms like sulfur and nitrogen in inhibitor molecules allows for bonding with the d-orbitals of iron atoms, providing a protective layer on mild steel surfaces. mdpi.com
| Metal | Corrosive Medium | Inhibitor Type | Mechanism of Action | Inhibition Efficiency |
|---|---|---|---|---|
| Copper | Saline Medium | Thiophenol Derivatives | Chemisorption via Cu-S bond formation. researchgate.net | High, dependent on substituent groups. researchgate.net |
| Mild Steel | 1.0M HCl | Molecules with methylthiophenyl moiety | Mixed-type inhibition, adsorption on the surface. | Up to 92.5% at 500 ppm for certain derivatives. mdpi.com |
Synthesis of Heterocyclic Systems
The thiol group of this compound serves as a reactive handle for constructing a variety of sulfur-containing heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. rroij.com Thiophenol and its derivatives are used as starting materials for synthesizing compounds such as:
Thiazolidin-4-ones
Benzothiazoles
1,2,4-Triazoles ekb.egresearchgate.net
These syntheses typically involve the reaction of the thiol group with appropriate reagents to build the heterocyclic ring, demonstrating the compound's utility as a precursor for complex chemical structures. ekb.egresearchgate.net
Applications in Dyes and Polymers
This compound finds application as an intermediate in the synthesis of certain acid dyes. In the realm of polymer science, thiol-containing compounds are crucial for various polymerization techniques. The "thiol-ene" reaction, a form of click chemistry, utilizes thiols to create highly cross-linked polymer networks with applications in coatings and advanced composites. nih.gov Furthermore, the core structure is relevant to the synthesis of polythioesters, a class of polymers known for properties like high refractive index and thermal resistance.
Semiconducting Polymers and Molecular Wires
There is significant interest in using this compound for developing semiconducting polymers and molecular wires. Although research is ongoing, the fundamental properties of sulfur-containing aromatic compounds make them ideal candidates for organic electronics. Sulfur-rich polymers, particularly those based on thiophene (B33073) units, are among the highest-performing organic semiconductors. nist.gov The design of these materials often involves creating donor-acceptor structures to tune their electronic properties and facilitate charge transport. rsc.org The presence of both an electron-donating methylthio group and a polymerizable thiol group makes this compound an attractive monomer for incorporation into such advanced materials.
Functionalization of Metal Nanoparticles and Surfaces
The strong affinity of the thiol group for noble metal surfaces makes this compound and related compounds excellent ligands for the functionalization of metal nanoparticles and surfaces. This interaction, based on the formation of a strong metal-sulfur bond, is widely used to:
Stabilize Nanoparticles: Capping gold nanoparticles (AuNPs) with a layer of thiol-containing molecules prevents their aggregation and enhances their stability. mdpi.com
Modify Surface Properties: By forming self-assembled monolayers (SAMs), these molecules can precisely control the surface chemistry of materials like gold. frontiersin.org
Create Functional Materials: The functionalization of nanoparticles with specific thiols can impart new capabilities, such as creating biosensors or catalysts. researchgate.netresearchgate.net The thioether group offers an additional site for potential chemical modification, further expanding the functional possibilities.
Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. The formation of SAMs using alkanethiols on noble metal surfaces, particularly gold, is a well-established technique for creating surfaces with tailored chemical and physical properties. The process is primarily driven by the strong affinity of sulfur for gold, leading to the formation of a stable, semi-covalent bond with an interaction energy of approximately 45 kcal/mol.
In the case of this compound, the thiol (-SH) group serves as the anchor, chemisorbing onto a gold substrate to initiate the self-assembly process. Following the initial anchoring, intermolecular forces, such as van der Waals interactions between the phenyl rings of adjacent molecules, drive the organization of the molecules into a densely packed, crystalline-like monolayer. In these assemblies, the thiophenol molecules typically adopt a tilted orientation relative to the surface normal to maximize these stabilizing interactions. The presence of the terminal methylthio (-SCH3) group defines the new surface chemistry of the substrate, influencing properties like wettability, adhesion, and surface energy. The ability to form such well-defined layers makes this compound a valuable component in the fabrication of sensors, corrosion-resistant coatings, and platforms for molecular electronics.
Influence on Nanoparticle Surface Charge and Aggregation
The functionalization of nanoparticles with molecules like this compound is a critical strategy for controlling their stability and behavior in colloidal suspensions. The surface charge of nanoparticles is a key determinant of their tendency to aggregate; sufficient electrostatic repulsion between particles can overcome van der Waals attractive forces, preventing aggregation.
When citrate-stabilized gold nanoparticles (AuNPs), which possess a negative surface charge, are functionalized with thiophenol derivatives, the citrate capping agents are displaced. This displacement leads to a change in the nanoparticle's surface charge. The electronic nature of the substituent on the thiophenol ring plays a crucial role in determining the magnitude of this change. The effect of various para-substituted thiophenols on the surface charge of AuNPs has been correlated with their Hammett constants (σp), which quantify the electron-donating or electron-withdrawing nature of the substituent.
Electron-withdrawing groups (EWGs) tend to result in a less significant decrease in the negative surface charge, thereby maintaining better colloidal stability. Conversely, strong electron-donating groups (EDGs) can lead to a more substantial reduction in the negative surface charge, potentially inducing nanoparticle aggregation. The methylthio (-SCH3) group is considered a weakly electron-donating group. Therefore, it is anticipated that the functionalization of AuNPs with this compound would diminish the negative surface charge to a moderate extent, potentially influencing the aggregation behavior of the nanoparticles depending on the specific conditions of the colloidal suspension.
| Substituent | Hammett Constant (σp) | General Effect on AuNP Negative Surface Charge | Expected Impact on Aggregation |
|---|---|---|---|
| -NO2 (Nitro) | +0.78 | Minimal decrease | Low |
| -CN (Cyano) | +0.66 | Small decrease | Low |
| -H (Hydrogen) | 0.00 | Moderate decrease | Moderate |
| -SCH3 (Methylthio) | 0.00 | Moderate decrease | Moderate |
| -OCH3 (Methoxy) | -0.27 | Significant decrease | High |
| -NH2 (Amino) | -0.66 | Very significant decrease | Very High |
Thiophene Derivatives in Optoelectronic Applications
Thiophene-based materials are a cornerstone of organic optoelectronics, finding applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). Their utility stems from their excellent charge transport properties, structural versatility, and the ability to tune their electronic and optical characteristics through chemical modification. The functionalization of thiophene and its oligomers or polymers allows for the precise control of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, and charge carrier mobility.
The incorporation of different functional groups onto the thiophene backbone can significantly alter the material's performance in a device. For instance, attaching electron-donating or electron-withdrawing groups can modify the intramolecular charge transfer (ICT) characteristics of the molecule, which is crucial for applications in nonlinear optics and photovoltaics. The design of donor-π-acceptor (D-π-A) architectures, where a conjugated π-system bridges electron-donating and electron-accepting units, is a common strategy to achieve desired optoelectronic properties.
Biological and Medicinal Chemistry Research
Interaction with Biological Systems and Biochemical Pathways
The reactivity of 4-(Methylthio)thiophenol is influenced by its two sulfur-containing functional groups: the nucleophilic thiol (-SH) group and the electron-donating methylthio (-SCH₃) group. This dual functionality allows it to serve as a precursor in the synthesis of a variety of organic compounds designed to interact with specific biological targets. The thiol group is particularly important as it can form strong bonds with metals and participate in redox reactions, mimicking interactions seen in biological systems.
While direct studies on the interaction of this compound with specific biochemical pathways are not extensively detailed in the literature, its derivatives have been designed to target various biological entities. For instance, the core structure is utilized in creating molecules that can inhibit enzymes or modulate receptor activity. The methylthio group can be susceptible to controlled oxidation, leading to the formation of corresponding sulfoxides and sulfones, which can alter the molecule's electronic properties and biological activity. This chemical versatility makes it a valuable tool for researchers designing probes and inhibitors to study complex biochemical pathways.
Role in Sulfur-Containing Biomolecules Research
Sulfur-containing organic molecules are fundamental to biology, appearing in essential amino acids, coenzymes, and a vast array of natural products. nih.gov Thiophenols, including this compound, serve as important precursors in the synthesis of these and other sulfur-containing compounds. They are used in reactions to construct diaryl thioethers and other cyclic molecules containing sulfur, which are motifs found in many biologically active compounds. scribd.comnih.gov The ability to readily introduce a sulfur-containing aromatic ring into a larger molecule makes this compound a key reagent in the laboratory synthesis of complex biomolecule analogues for research purposes. This allows scientists to study the structure-activity relationships of natural sulfur compounds and to develop novel molecules with enhanced or modified biological functions. nih.gov
Potential in Drug Development
The structural attributes of this compound make it a highly valuable starting material in the field of drug discovery and development. Its derivatives have been explored for a range of therapeutic and diagnostic applications, from neuroimaging to antimicrobial agents.
A significant application of this compound derivatives is in the synthesis of radioligands for Positron Emission Tomography (PET), a noninvasive molecular imaging technique used to visualize and analyze biochemical changes associated with diseases. nih.gov Specifically, thiophenol precursors related to this compound have been instrumental in developing PET radioligands for the metabotropic glutamate receptor subtype 4 (mGlu4), a target of interest for treating brain disorders such as Parkinson's disease. nih.govnih.gov
Researchers have successfully synthesized Carbon-11 labeled N-(methylthiophenyl)picolinamide derivatives, such as [¹¹C]11 and [¹¹C]14, through the methylation of their corresponding thiophenol precursors. nih.govnih.gov These radioligands exhibit high binding affinity for mGlu4 and possess suitable properties for brain imaging. nih.gov PET studies have shown that these tracers can rapidly enter the brain and provide high-contrast images of mGlu4-rich regions, making them powerful tools for understanding the role of this receptor in health and disease and for aiding in the development of new drugs. nih.govnih.gov
Table 1: Properties of mGlu4 PET Radioligands Derived from Thiophenol Precursors nih.govnih.gov
| Radioligand | Precursor | In Vitro Binding Affinity (IC₅₀) | Radiochemical Yield (RCY) | Specific Activity (GBq/μmol) |
| [¹¹C]11 | 20a | 3.4 nM | 19.0 ± 7.7% | 496 ± 138 |
| [¹¹C]14 | 20c | 3.1 nM | 34.8 ± 8.0% | 463 ± 263 |
The development of PET radioligands from this compound derivatives is directly tied to advancing research in neurological disorders. nih.gov The ability to image targets like the mGlu4 receptor provides invaluable insights into the pathophysiology of conditions such as Parkinson's disease. nih.gov Such imaging agents can help track disease progression, understand the distribution and density of key receptors in the brain, and assess the effectiveness of new therapeutic interventions. frontiersin.orgfrontiersin.org The use of these molecular imaging tools is crucial for deciphering the complex mechanisms underlying neurodegeneration and for validating new drug candidates in preclinical and clinical settings. nih.govfrontiersin.org
The this compound scaffold is a foundational component for synthesizing a wide array of molecules with specific, targeted biological activities. nih.gov By modifying the core structure, medicinal chemists can design compounds that interact with various biological targets. For example, thiophenol derivatives have been incorporated into the synthesis of 5-arylthio-5H-chromenopyridines, which have shown potential as anti-fibrotic agents by inhibiting the activation of human hepatic stellate cells. nih.govmdpi.com The strategic use of such building blocks allows for the creation of diverse chemical libraries, which can be screened to identify lead compounds for a multitude of diseases. This approach is central to modern drug discovery, enabling the development of novel therapeutics with tailored pharmacological profiles. mdpi.com
Antimicrobial Properties
While specific studies on the antimicrobial activity of this compound itself are limited, the broader class of sulfur-containing compounds, particularly thiophene (B33073) and thiophenol derivatives, is known to possess antimicrobial properties. nih.govresearchgate.net Research has shown that various synthetic thiophene derivatives exhibit significant antibacterial activity, including against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. nih.gov Furthermore, the introduction of thiol and disulfide-containing moieties to existing antibiotics, such as vancomycin, has been shown to enhance their antibacterial activity against a range of pathogens, including resistant strains. biorxiv.org These findings suggest that the this compound structure could serve as a valuable template for the development of new antimicrobial agents, a critical area of research given the rise of antibiotic resistance.
Antibacterial Effects against Gram-Positive and Gram-Negative Bacteria
While research on the intrinsic antibacterial properties of this compound is limited, numerous studies have explored the efficacy of its derivatives against a range of bacterial pathogens. These investigations highlight the potential of the methylthio-functionalized phenylthio moiety as a valuable scaffold in the development of novel antibacterial agents.
Derivatives incorporating a 4-(methylthio)benzenethio group into a pyrimidoisoquinolinquinone core have demonstrated notable activity. nih.gov A study on forty such structural candidates found that all synthesized compounds inhibited Gram-positive pathogens with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL. nih.gov Specifically, compound 28 in this series was found to be twice as potent as vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, certain derivatives showed activity against the Gram-negative bacterium Klebsiella pneumoniae at a concentration of 64 µg/mL. nih.gov
In a different study, quinolone derivatives were modified with a 5-(methylthio)thiophen-2-yl residue, a structurally related thiophene bioisostere. nih.gov These compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov One ciprofloxacin derivative, in particular, showed significantly improved potency against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis compared to the parent drug, while maintaining its effectiveness against Gram-negative bacteria. nih.gov
Additionally, Schiff bases derived from the related compound 4-(methylthio)benzaldehyde (B43086) have been evaluated for their antibacterial potential. Certain compounds in this series exhibited good activity against both Gram-positive (Micrococcus luteus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas fluorescens) bacterial strains. researchgate.net
The following table summarizes the antibacterial activity of various derivatives related to this compound.
| Derivative Class | Target Bacteria (Gram-Positive) | Target Bacteria (Gram-Negative) | Key Findings |
| Pyrimidoisoquinolinquinones | Staphylococcus aureus (MRSA), other Gram-positive pathogens | Klebsiella pneumoniae | MICs of 0.5-64 µg/mL against Gram-positive bacteria; one compound was twice as potent as vancomycin against MRSA. nih.gov |
| Piperazinylquinolones | Staphylococcus aureus, Staphylococcus epidermidis | Maintained broad Gram-negative coverage | Showed improved potency against staphylococci compared to parent quinolones. nih.gov |
| Schiff bases of 4-(methylthio)benzaldehyde | Micrococcus luteus, Bacillus subtilis | Escherichia coli, Pseudomonas fluorescens | Demonstrated good activity against the tested pathogenic strains. researchgate.net |
| 4-Methylthieno[2,3-d]pyrimidines | Bacillus subtilis | Pseudomonas aeruginosa | Compounds were active against most tested bacteria. japsonline.com |
Antifungal Properties
The thiophenol and thiophene scaffolds are featured in various compounds investigated for antifungal activity. Research into derivatives structurally related to this compound indicates that this chemical motif can contribute to the inhibition of fungal growth.
Studies on novel 4-methylthieno[2,3-d]pyrimidines, which contain a methylthio-functionalized thiophene ring system, showed that these compounds were active against Candida fungi. japsonline.com Similarly, other research has focused on thiophene-based molecules, demonstrating their potential as antifungal agents against both unicellular and multicellular fungi. researchgate.net For instance, certain thiophene derivatives have shown moderate to weak activity against Candida species and good activity against Cryptococcus neoformans. researchgate.net
Derivatives of 1,2,4-triazole containing thiophene remnants have also been a subject of antifungal research. zsmu.edu.ua In one study, 4-amino-5-(5-bromthiophen-2-yl)-1,2,4-triazole-3-thiol displayed an antifungal effect against Candida albicans that approached the efficacy of the comparison drug, Nystatin. zsmu.edu.ua The development of hybrid molecules containing natural products and thiophene units has also been explored as a strategy to enhance antifungal activity. nih.gov
The table below details the antifungal activities of these related compound classes.
| Derivative Class | Target Fungi | Key Findings |
| 4-Methylthieno[2,3-d]pyrimidines | Candida species | Showed activity against Candida fungi in screening assays. japsonline.com |
| Thiophene derivatives | Candida species, Cryptococcus neoformans | Exhibited moderate activity against Candida and good activity against C. neoformans. researchgate.net |
| 1,2,4-Triazole-3-thiols with thiophene remnants | Candida albicans | One derivative showed activity comparable to the antifungal drug Nystatin. zsmu.edu.ua |
| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | An ortho-methylated derivative showed a notable inhibitory effect on biofilm growth and microbial adherence. mdpi.com |
Antitumoral and Antiproliferative Effects
While direct studies on this compound are scarce, extensive research has been conducted on structurally related isothiocyanates, which are known for their chemopreventive and antitumoral properties. nih.govnih.gov
One such compound, 4-(methylthio)-3-butenyl isothiocyanate, demonstrated selective cytotoxic activity against three human colon carcinoma cell lines: LoVo, HCT-116, and HT-29. nih.gov It was shown to reduce cell proliferation in a dose-dependent manner. nih.gov Another related compound, 4-(methylthio)butyl isothiocyanate (also known as erucin), has been found to inhibit the proliferation of various cancer cells. nih.gov Mechanistic studies reveal that its antiproliferative effects are mediated by altering telomerase activity, the dynamics of microtubules, and the expression of histone deacetylases, among other molecular pathways. nih.gov
Furthermore, 4-methylthiobutyl isothiocyanate was shown to synergize with the chemotherapeutic drug paclitaxel, significantly enhancing antiproliferative activity against T-47D human breast cancer cells. nih.gov This combination was also found to arrest the cancer cells in the G2/M phase of the cell cycle. nih.gov
| Compound | Cancer Cell Line(s) | Effects Observed |
| 4-(Methylthio)-3-butenyl isothiocyanate | LoVo, HCT-116, HT-29 (Human colon carcinoma) | Reduced cell proliferation in a dose-dependent manner; induced apoptosis. nih.gov |
| 4-(Methylthio)butyl isothiocyanate | T-47D (Human breast cancer) | Synergistic antiproliferative activity with paclitaxel; induced G2/M cell cycle arrest. nih.gov |
Induction of Apoptosis in Cancer Cell Lines
A primary mechanism behind the antitumoral effects of compounds related to this compound is the induction of apoptosis, or programmed cell death. nih.govnih.gov
Research on 4-methylthio-3-butenyl isothiocyanate found that it effectively induced apoptosis in all three tested human colon cancer cell lines. nih.gov The apoptotic mechanism was shown to involve a significant increase in the expression of the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio led to the cleavage of caspase-9 and PARP-1, key events in the apoptotic cascade. nih.gov
Similarly, studies on 4-methylthiobutyl isothiocyanate, particularly in combination with paclitaxel, revealed a significant enhancement of the apoptosis pathway in T-47D breast cancer cells. nih.gov This was evidenced by a decrease in the anti-apoptotic protein Bcl-xL and an increase in the levels of p53, cleaved caspase-3, and cleaved caspase-9 proteins. nih.gov Gene expression analysis further confirmed these findings, showing an upregulation of p53, cytochrome-c, and Apaf-1 genes, alongside a downregulation of the anti-apoptotic Bcl-2 gene. nih.gov The combination also promoted the production of reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential, which are classic triggers for the intrinsic pathway of apoptosis. nih.gov
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for treating skin hyperpigmentation disorders and for use in cosmetics. nih.govmdpi.com While this compound itself has not been extensively studied as a tyrosinase inhibitor, derivatives containing a thiophene ring have shown significant promise.
One study synthesized a series of thiophene-containing chalcones and evaluated their inhibitory activity against mushroom tyrosinase. mdpi.com Among them, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one demonstrated exceptionally potent, competitive inhibition of the enzyme. mdpi.com It exhibited 50% inhibition concentration (IC50) values of 0.013 µM for the monophenolase activity and 0.93 µM for the diphenolase activity of tyrosinase. mdpi.com This potency was significantly higher than that of the well-known inhibitor, kojic acid (IC50 values of 22.84 µM and 24.57 µM, respectively). mdpi.com The study suggested that the 2,4-dihydroxy functional group on the benzylidene ring plays a crucial role in this potent inhibitory activity. mdpi.com
This highlights that the thiophene scaffold, a key feature of some this compound derivatives, can be incorporated into molecular designs to create highly effective tyrosinase inhibitors. The mechanism often involves competing with the enzyme's natural substrates, such as L-DOPA, for the active site. mdpi.commdpi.com
Metabolic Stability and Selectivity in Biological Assays
Metabolic stability is a critical parameter in drug discovery, determining a compound's pharmacokinetic profile by assessing its susceptibility to metabolism by enzymes, primarily the cytochrome P450 system. bioivt.comnih.gov These assessments, typically conducted using in vitro systems like liver microsomes or hepatocytes, measure the rate of disappearance of the parent compound to determine its intrinsic clearance and metabolic half-life. bioivt.comnih.gov Compounds with favorable pharmacokinetic properties can then be selected for further development. bioivt.com
Specific data on the metabolic stability and selectivity of this compound were not available in the reviewed literature. Such studies would be essential to determine its potential as a drug candidate, as they provide crucial insights into how the compound would be processed in the body, its duration of action, and potential for drug-drug interactions. High-throughput screening methods are now commonly used to rapidly assess these properties for large sets of compounds, enabling early optimization of chemical series. nih.gov
Structure-Activity Relationship (SAR) Studies in Medicinal Contexts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. The thiophenol moiety is a valuable scaffold for such investigations.
In the context of antibacterial agents, SAR studies on pyrimidoisoquinolinquinone derivatives revealed that modifications on the thiophenolic ring were key to optimizing activity against multidrug-resistant Gram-positive bacteria. nih.gov The thiophene ring, a common bioisostere for a phenyl ring, is considered a privileged pharmacophore in medicinal chemistry due to its diverse biological attributes and its ability to improve drug-receptor interactions through its sulfur atom. nih.gov
A study investigating substituted thiophenols as substrates for the enzyme thiopurine methyltransferase (TPMT) provided interesting SAR insights. elsevierpure.com It was found that 14 different substituted thiophenols were all excellent substrates for the enzyme, with binding affinities (Km constants) that were orders ofmagnitude lower than those for known thiopurine substrates. elsevierpure.com However, the study could not establish a discernible relationship between the substrate activities and the physicochemical parameters of the thiophenol substituents. elsevierpure.com This suggests that the interaction between thiophenol substrates and the enzyme may be complex and not governed by simple hydrophobic or electronic effects, pointing to a specific and highly favorable binding mode for this class of compounds. elsevierpure.com
Environmental Fate and Remediation Studies
Atmospheric Reactivity and Degradation Pathways
Once released into the atmosphere, 4-(methylthio)thiophenol is subject to chemical transformation initiated by key atmospheric oxidants. The primary degradation pathways involve reactions with hydroxyl radicals (•OH) during the day and ozone (O₃) to a lesser extent, particularly in polluted environments. These reactions transform the parent compound into various degradation products, influencing its atmospheric lifetime and potential for long-range transport.
The hydroxyl radical is a highly reactive species that plays a central role in the daytime chemistry of the troposphere. The atmospheric degradation of this compound by •OH radicals is expected to be a significant removal process. While specific experimental rate constants for this reaction are not extensively documented, the reaction mechanism can be inferred from studies on similar organosulfur and aromatic compounds. nih.govnih.govbohrium.com The reaction likely proceeds through two main channels: •OH addition to the aromatic ring and hydrogen atom abstraction from the thiol (-SH) or methyl (-SCH₃) groups. nih.gov
Addition of the •OH radical to the benzene (B151609) ring forms a hydroxycyclohexadienyl-type radical. researchgate.netnih.gov This adduct can then react with molecular oxygen (O₂) to form peroxy radicals, which can undergo further reactions, potentially leading to ring-opening products or the formation of more highly oxidized aromatic compounds.
Hydrogen abstraction from the thiol group is another important pathway, forming a thiyl radical (Ar-S•). nih.gov This is a common reaction for thiols and is often a dominant pathway in their atmospheric oxidation. Subsequent reactions of this thiyl radical with other atmospheric species can lead to a cascade of products.
Ultimately, the sulfur atoms in this compound are susceptible to oxidation. Through a series of complex reactions involving various oxidants, the sulfur in the thiol and methylthio groups can be oxidized to higher oxidation states. This process can culminate in the formation of sulfonic acids (R-SO₃H). The formation of sulfuric acid from the atmospheric oxidation of other volatile sulfur compounds is a well-established process that contributes to particle formation and acid deposition. nih.gov Therefore, it is plausible that sulfonic acid derivatives of the parent molecule are terminal products of its atmospheric degradation initiated by hydroxyl radicals.
Ozone is another important atmospheric oxidant, although it is generally less reactive towards aromatic compounds than the hydroxyl radical. researchgate.net However, the sulfur atoms in this compound, particularly the one in the methylthio group, provide a reactive site for ozonolysis. The reaction of ozone with sulfides to form sulfoxides is a well-known chemical transformation. figshare.comkisti.re.kr
The proposed mechanism involves the electrophilic attack of ozone on the sulfur atom of the methylthio group. This reaction would lead to the formation of an intermediate that subsequently decomposes to yield 4-(methylsulfinyl)thiophenol, the corresponding sulfoxide (B87167). Further oxidation by ozone or other atmospheric oxidants could potentially lead to the formation of the corresponding sulfone. The ozonolysis of sulfur-containing compounds like thiophene (B33073) has been studied as a source of secondary organic aerosols, indicating that such reactions are relevant to atmospheric chemistry. nih.gov
Aquatic Degradation and Mineralization
In aquatic environments, the fate of this compound is influenced by its solubility, partitioning behavior, and susceptibility to various degradation processes, including biodegradation and photodegradation. Mineralization refers to the complete breakdown of the organic molecule into inorganic substances like CO₂, H₂O, and sulfate.
The degradation of many organic pollutants in aquatic systems, especially at the low concentrations typically found in the environment, can often be described by pseudo-first-order kinetics. researchgate.netmdpi.comscilit.com This kinetic model assumes that the rate of degradation is directly proportional to the concentration of the pollutant, while the concentrations of other reactants (like microbial populations or photochemically produced reactive species) are considered constant.
The rate equation for a pseudo-first-order reaction is expressed as: Rate = -k' [C] where:
Rate is the degradation rate of this compound.
k' is the pseudo-first-order rate constant.
[C] is the concentration of this compound.
Integrating this equation gives the familiar exponential decay relationship: [C]t = [C]₀ * e^(-k't) where:
[C]t is the concentration at time t.
[C]₀ is the initial concentration.
This model is useful for calculating the environmental half-life (t₁/₂) of the compound, which is the time required for its concentration to decrease by half (t₁/₂ = 0.693 / k'). While this model provides a valuable framework for assessing persistence, specific experimental data on the pseudo-first-order rate constants for the aquatic degradation of this compound are limited.
Sunlight, particularly its ultraviolet (UV) component, can play a significant role in the degradation of organic compounds in surface waters. researchgate.netmdpi.com The degradation of this compound by UV irradiation can occur through two primary mechanisms: direct and indirect photolysis.
Direct Photolysis: This process involves the direct absorption of UV photons by the this compound molecule. The presence of the aromatic ring and sulfur atoms, which act as chromophores, suggests that the molecule can absorb light in the environmentally relevant UV spectrum (UVA and UVB). Upon absorbing sufficient energy, the molecule can be excited to a higher electronic state, leading to bond cleavage and subsequent degradation.
Indirect Photolysis: This pathway involves the reaction of this compound with reactive species that are photochemically generated in the water. mdpi.com These reactive species include hydroxyl radicals (•OH), singlet oxygen, and peroxy radicals, which are formed from the irradiation of naturally occurring dissolved organic matter (DOM) and other sensitizers. Given the high reactivity of •OH radicals with aromatic and sulfur-containing compounds, indirect photolysis is likely to be a significant contributor to the aquatic degradation of this compound. mdpi.com
Environmental Toxicity and Risks to Aquatic Organisms
The presence of this compound in aquatic ecosystems poses a potential risk to resident organisms. Its toxicity is a critical parameter for environmental risk assessment. vliz.be Ecotoxicity is typically evaluated using standardized tests on representative species from different trophic levels, such as algae (producers), crustaceans like Daphnia magna (primary consumers), and fish (secondary consumers). researchgate.net The results are often expressed as the median lethal concentration (LC₅₀) or the median effective concentration (EC₅₀), which is the concentration that causes mortality or another adverse effect in 50% of the test population over a specified period. epa.govresearchgate.net
While comprehensive ecotoxicological data specifically for this compound are scarce, the toxicity of related compounds, such as thiophenol and its derivatives, provides an indication of the potential hazards. fishersci.comnih.gov Thiophenols are known to be toxic to aquatic life.
Below is a table summarizing acute toxicity data for structurally similar compounds on key aquatic indicator species. This information helps in estimating the potential environmental risk of this compound.
| Compound | Species | Exposure Time (hours) | Endpoint | Toxicity Value (mg/L) | Reference Classification |
| Thiophenol | Daphnia magna (Water Flea) | 48 | EC₅₀ | 0.1 - 1.0 | Highly Toxic |
| Thiophenol | Pimephales promelas (Fathead Minnow) | 96 | LC₅₀ | 0.1 - 1.0 | Highly Toxic |
| p-Cresol | Daphnia magna (Water Flea) | 48 | EC₅₀ | 7.7 | Toxic |
| Thioanisole (B89551) | Daphnia magna (Water Flea) | 48 | EC₅₀ | 1.0 - 10 | Toxic |
| Phenol (B47542) | Daphnia magna (Water Flea) | 48 | EC₅₀ | 4.2 - 19 | Toxic |
| Phenol | Oncorhynchus mykiss (Rainbow Trout) | 96 | LC₅₀ | 5.4 - 10.5 | Toxic |
Note: The toxicity values are representative ranges compiled from various ecotoxicology databases and literature for analogous compounds. The classification is based on standard ecotoxicological categories where values <1 mg/L are considered highly toxic. epa.gov
Based on the data for these related compounds, it can be inferred that this compound is likely to be toxic to highly toxic to aquatic organisms. The thiol group, in particular, is a known reactive moiety that can contribute to toxicity. Therefore, the release of this compound into aquatic environments is a cause for concern, potentially leading to adverse effects on aquatic populations. cornell.edumdpi.com
Adsorption and Mobility in Soil
The environmental fate of this compound in terrestrial ecosystems is significantly influenced by its adsorption to soil particles and its subsequent mobility. While specific studies focusing exclusively on this compound are limited, the behavior of related thiophenol and organic sulfur compounds in soil provides insight into its likely interactions. The adsorption process is governed by various soil properties and the chemical characteristics of the compound itself.
Key factors influencing the adsorption of organic compounds similar to this compound include soil organic matter content, pH, and clay content. nih.govnih.govmdpi.com Organic matter is often a primary determinant for the sorption of non-polar organic molecules. nih.govmdpi.com The hydrophobic nature of the benzene ring in this compound suggests it will preferentially partition into the organic fraction of the soil. mdpi.com Studies on other organic compounds have shown a significant correlation between adsorption coefficients and soil organic content. nih.gov
The mobility of this compound in soil is inversely related to its adsorption. nih.gov High adsorption leads to lower mobility, reducing the potential for the compound to leach into groundwater. nih.gov The mobility of thiophene derivatives has been shown to be affected by the polarity of the molecule and the surface charge of soil clays. eeer.org Given its structure, this compound is expected to have relatively low mobility in soils with higher organic matter or clay content. nih.govfrontiersin.org Conversely, in sandy soils with low organic matter, its mobility could be significantly higher. nih.gov
Detection and Removal of Thiophenols from Environmental Samples
Fluorescent Probes for Detection in Water Samples
The detection of thiophenols, including this compound, in aqueous environments is crucial for environmental monitoring due to their toxicity. Fluorescent probes have emerged as a highly effective method for this purpose, offering rapid, selective, and sensitive detection. acs.orgnih.gov These probes are designed to undergo a specific chemical reaction with thiophenols, resulting in a measurable change in their fluorescence properties, often a "turn-on" response where fluorescence intensity increases significantly. researchgate.netnih.gov
Several types of fluorescent probes have been developed, utilizing different fluorophores and recognition units. mdpi.com For instance, a near-infrared (NIR) fluorescent probe based on a dicyanomethylene-benzopyran (DCMB) fluorophore was developed for the rapid detection of thiophenols. acs.orgnih.gov This probe demonstrated a significant NIR fluorescent turn-on response and a large Stokes shift, which is advantageous for sensitive detection. acs.org Another study reported a water-soluble fluorescent probe that overcomes the solubility issues of many organic probes, allowing for more accurate detection in actual water samples. researchgate.netnih.gov
A fluorescent probe (QFR) was specifically synthesized for the detection of 4-methylthiophenol. nih.gov This probe showed high selectivity for 4-methylthiophenol over the parent thiophenol, a fast response time of 20 minutes, and a low detection limit of 116 nM. nih.gov The successful application of these probes in analyzing real water samples from rivers and industrial sources demonstrates their practical potential in environmental monitoring. mdpi.comnih.govresearchgate.net
| Probe Name/Type | Target Analyte(s) | Detection Limit (nM) | Response Time | Key Features | Source |
|---|---|---|---|---|---|
| QFR | 4-Methylthiophenol | 116 | 20 min | High selectivity over thiophenol; good recovery in real water samples. | nih.gov |
| probe-KCP | Thiophenols | 28 | ~30 min | ~160-fold fluorescence enhancement; large Stokes shift (130 nm). | nih.gov |
| DCMB-based NIR Probe | Thiophenols | Not Specified | A few minutes | Near-infrared (NIR) detection; large Stokes shift (>180 nm). | acs.org |
| Water-Soluble 1,8-naphthalimide (B145957) Probe | Thiophenols | 71 | Not Specified | High hydrophilicity for direct use in water samples; suitable for test strips. | nih.govresearchgate.net |
Adsorption Methods for Removal from Water
Adsorption is a widely studied and effective technique for removing organic pollutants like thiophenols from water. The process involves the accumulation of the pollutant molecules onto the surface of a solid adsorbent material. Various materials, including clay minerals, have been investigated for their potential to remove thiophenols from aqueous solutions. mdpi.comnih.gov
Sepiolite (B1149698), a naturally occurring clay mineral, has been identified as a promising adsorbent for the removal of thiophenol from water. mdpi.comresearchgate.net This fibrous mineral is characterized by its microporosity and large specific surface area, making it an attractive natural sorbent. mdpi.comresearchgate.net
| pH | Adsorption Occurrence | Adsorption Capacity (mg/g) | Source |
|---|---|---|---|
| 4 | Yes | ~0.23–0.34 | mdpi.comresearchgate.net |
| 7 | No | Not Observed | mdpi.comresearchgate.net |
| 9 | No | Not Observed | mdpi.comresearchgate.net |
Interactions with Other Chemical Species and Systems
Coordination Chemistry
4-(Methylthio)thiophenol, particularly in its deprotonated thiolate form, is a versatile ligand in coordination chemistry. Thiolates are classified as soft Lewis bases, which means they preferentially form strong covalent bonds with soft Lewis acid metal centers. wikipedia.org This preference is a key principle in predicting the stability and formation of metal complexes with this ligand. The sulfur atom of the thiolate is the primary donor site, and its properties are modulated by the electronic effects of the rest of the molecule.
From an electronic structure perspective, the thiolate ligand is a pi-donor, similar to an alkoxide. wikipedia.org The presence of the methylthio (-SMe) group at the para position significantly influences the ligand's electronic properties. The methylthio group is electron-donating, which increases the electron density on the sulfur donor atom of the thiolate, thereby enhancing its nucleophilicity compared to unsubstituted thiophenol. This makes it a more potent ligand for coordinating with transition metals.
The coordination of this compound can result in various structural motifs. As a monothiolate, it typically acts as a terminal, one-electron ligand. wikipedia.org However, the basicity of thiolates also allows them to act as bridging ligands between two metal centers, in which case they are considered three-electron donors. wikipedia.org The combination of a soft sulfur donor with an aromatic backbone makes this compound and related compounds valuable in the synthesis of a wide range of stable transition metal complexes. researchgate.net
Thiophenol derivatives, including this compound, are capable of forming complex, ordered structures known as supramolecular assemblies. These assemblies are not held together by strong covalent bonds but by a variety of weaker, non-covalent interactions. The specific functional groups on the thiophenol molecule dictate the nature and geometry of these interactions.
Key interactions that can direct the self-assembly of thiophenols include:
Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, interacting with suitable acceptors.
Chalcogen Bonding: The sulfur atoms of both the thiol and the methylthio groups can participate in chalcogen bonding, a non-covalent interaction involving an electrophilic region on one sulfur atom and a nucleophilic region on another atom (such as a nitrogen or another sulfur). mdpi.com Studies on related thiophene (B33073) derivatives have demonstrated the role of N···S interactions in forming cocrystals. mdpi.com
π-π Stacking: The aromatic phenyl ring allows for π-π stacking interactions, where the electron clouds of adjacent rings interact, contributing to the stability of the assembly.
These weak, directional interactions can guide the molecules to organize into well-defined one-, two-, or three-dimensional structures. For instance, studies on the self-organization of terthiophene derivatives with 4,4′-bipyridine have revealed the formation of both 2D layered structures and closed cyclic motifs governed by a combination of weak hydrogen bonds and other non-covalent forces. mdpi.com The interplay of these forces allows for the rational design of crystalline materials with specific structural and, consequently, electronic or photophysical properties.
Reactions with Model Nucleophiles
The thiol group (-SH) of this compound is acidic and can be deprotonated to form the corresponding thiolate anion (RS⁻). This thiolate is a potent, soft nucleophile. nih.govresearchgate.net Its high reactivity is due to the polarizable nature and the presence of lone pairs of electrons on the sulfur atom. researchgate.net Therefore, the primary role of this compound in reactions is to act as a nucleophile that attacks electron-deficient species (electrophiles), rather than reacting with other nucleophiles.
The nucleophilicity of the thiol is significantly enhanced upon deprotonation. researchgate.net The reactivity of the resulting thiolate makes it a strong nucleophile, comparable in strength to species like pyridine (B92270) and N-methylimidazole. nih.gov It readily participates in a variety of bond-forming reactions with suitable electrophiles.
According to the Hard and Soft, Acids and Bases (HSAB) theory, the soft thiolate nucleophile preferentially reacts with soft electrophiles. nih.gov This principle governs its reactivity in numerous chemical transformations. The electron-donating nature of the para-methylthio group further increases the electron density on the sulfur atom, making the thiolate of this compound a more powerful nucleophile than the thiolate of unsubstituted thiophenol.
Effects of Substituents on Electronic Properties
The electronic properties of the thiophenol molecule are highly sensitive to the nature and position of substituents on the aromatic ring. The methylthio (-SMe) group at the para-position in this compound exerts a significant influence through both inductive and resonance effects. The -SMe group acts as an electron-donating group, which modifies the molecule's reactivity and physical properties.
Theoretical studies using Density Functional Theory (DFT) have been employed to quantify the effects of various substituents on the properties of thiophenols. A key parameter influenced by substituents is the S–H bond dissociation energy (BDE), which is crucial for understanding the reactivity of the thiol group. Research has shown that the S–H BDEs of substituted thiophenols have a positive correlation with the substituent's Hammett constant (σp+). rsc.org Electron-donating groups, like methylthio, decrease the S-H BDE, while electron-withdrawing groups increase it.
This effect is primarily attributed to the stability of the resulting thiophenol radical formed after homolysis of the S-H bond. Electron-donating substituents stabilize the radical, thus lowering the energy required to break the bond. rsc.orgresearchgate.net Conversely, electron-withdrawing groups destabilize the radical. The stability of the neutral thiophenol molecule is less affected by substituents compared to the radical. rsc.org
The table below, based on computational data for various para-substituted thiophenols, illustrates the impact of different functional groups on the S-H bond dissociation energy.
| Substituent (X) in 4-X-C₆H₄SH | Hammett Constant (σp+) | Calculated Relative S-H BDE (kcal/mol) |
|---|---|---|
| -NH₂ | -1.30 | -3.1 |
| -OCH₃ | -0.78 | -2.0 |
| -CH₃ | -0.31 | -0.7 |
| -H | 0.00 | 0.0 |
| -Cl | 0.11 | 0.3 |
| -NO₂ | 0.79 | 2.2 |
Data derived from computational studies on substituted thiophenols. rsc.org The value for -SMe is not explicitly listed but is expected to be similar to -OCH₃ as both are π-donors.
The electron-donating nature of the methylthio group also increases the nucleophilicity of the thiol/thiolate, making it more reactive in nucleophilic substitution and addition reactions.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
While established methods for synthesizing 4-(Methylthio)thiophenol exist, ongoing research is focused on developing more efficient, cost-effective, and environmentally benign synthetic routes. Future exploration in this area is likely to concentrate on several key strategies. One promising approach involves the use of phenol (B47542) and dimethyl disulfide as starting materials in the presence of a strong acid like H₂SO₄, a method that has been shown to produce yields between 79.3% and 83.5% under optimized conditions. researchgate.net
Further research could focus on:
Catalyst Development: Investigating novel catalysts, including transition metal complexes and nanocatalysts, to improve reaction rates, selectivity, and yields under milder conditions.
Green Chemistry Approaches: Utilizing greener solvents, reducing waste generation, and exploring one-pot synthesis strategies to minimize the environmental impact of production.
Alternative Starting Materials: Exploring alternative and more readily available precursors to enhance the economic viability of large-scale synthesis.
Improvements in synthetic routes are crucial, as seen in the development of precursors for PET ligands, where optimizing reaction conditions and pathways significantly increased total yields from 8% to 52% for related thiophenol compounds. nih.gov Such advancements make the compound more accessible for research and commercial applications.
Development of Advanced Spectroscopic Probes
Thiophenols are highly toxic pollutants, making their detection in environmental and biological systems a priority. researchgate.netmdpi.com Recent advancements have demonstrated the potential of designing fluorescent probes for the specific and sensitive detection of this compound. researchgate.netnih.gov
A notable development is the synthesis of a fluorescent probe (QFR) that exhibits high selectivity for this compound over other thiols, including the parent compound thiophenol. researchgate.netnih.gov This probe demonstrates a "turn-on" fluorescence response, allowing for quantitative detection. researchgate.net
Future research in this domain will likely focus on:
Improving Sensitivity and Selectivity: Designing probes with even lower detection limits and higher specificity to distinguish between various thiophenol derivatives in complex mixtures.
Real-Time Monitoring: Developing probes suitable for real-time monitoring of this compound in industrial effluents and biological systems. nih.gov
In Vivo Imaging: Creating biocompatible probes for imaging and tracking thiophenols within living cells and organisms to better understand their biological impact. researchgate.netnih.gov
Multi-Analyte Detection: Engineering probe arrays or "chemical noses" capable of simultaneously detecting a range of aromatic thiols.
The table below summarizes the performance of a recently developed fluorescent probe for this compound detection.
| Feature | Performance Characteristic | Reference |
| Analyte | 4-Methylthiophenol (MTP) | researchgate.net |
| Selectivity | High selectivity for MTP; does not respond to thiophenol. | nih.gov |
| Detection Limit | 116 nM | nih.gov |
| Response Time | 20 minutes | nih.gov |
| Linear Range | 0–10 μM | nih.gov |
| Application | Potential for environmental monitoring in actual water samples. | researchgate.netnih.gov |
Integration of Computational Chemistry for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and reactivity of molecules like this compound. DFT calculations can accurately predict a variety of chemical properties and provide insights into reaction mechanisms, such as identifying transition states and determining the most favorable reaction pathways.
Future computational research will likely expand to include:
Predictive Reaction Design: Using computational models to predict the outcomes of novel synthetic reactions, thereby guiding experimental efforts and reducing trial-and-error.
Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of this compound, its conformational flexibility, and its interactions with solvents, surfaces, and biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to establish mathematical relationships between the structure of this compound derivatives and their biological activity or material properties, even though specific QSAR models for this compound are not yet extensively documented.
Spectroscopic Parameter Prediction: Calculating spectroscopic data (e.g., vibrational frequencies) to aid in the interpretation of experimental spectra and the identification of reaction intermediates.
The table below outlines the potential applications of various computational methods in the study of this compound.
| Computational Method | Application Area | Predicted Insights |
| Density Functional Theory (DFT) | Reaction Mechanisms | Transition states, intermediates, catalytic cycles. |
| Molecular Dynamics (MD) | Dynamic Behavior | Conformational changes, environmental interactions. |
| QSAR Modeling | Structure-Property Correlation | Predicting biological activity or material properties from molecular structure. |
Design of Next-Generation Materials with Tailored Properties
Emerging applications in materials science include:
Conductive Polymers: Its use as a monomer or building block in the synthesis of semiconducting polymers and molecular wires is an active area of research.
Corrosion Inhibitors: Thiophenol derivatives have been investigated as effective corrosion inhibitors for metals, and the specific structure of this compound may offer unique advantages in this application.
Metal-Organic Frameworks (MOFs): The thiol group can act as a linker to coordinate with metal ions, potentially forming novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Nanoparticle Functionalization: The compound can be used to functionalize the surface of metal nanoparticles, modifying their stability, solubility, and catalytic properties.
Future work will focus on synthesizing and characterizing these new materials, exploring how the interplay between the thiol and methylthio groups influences the material's bulk properties.
Investigation of Therapeutic Potentials in Emerging Disease Areas
While the direct therapeutic applications of this compound are not yet established, research into structurally related compounds provides a strong rationale for future investigation. The broader class of thiophene (B33073) and thiophenol derivatives exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-cancer properties. nih.gov
Furthermore, derivatives of 4-methylthioamphetamine (MTA), which shares the methylthio-phenyl core, have been studied for their pharmacological properties as psychostimulants and antidepressants. nih.govmdpi.com These compounds are known to inhibit monoamine uptake and monoamine oxidase. nih.gov
Future research could therefore explore:
Synthesis of Derivatives: Creating a library of this compound derivatives with modified functional groups to screen for biological activity.
Antimicrobial and Antifungal Activity: Testing the compound and its derivatives against various pathogenic bacteria and fungi.
Antioxidant Properties: Evaluating its ability to scavenge free radicals and protect cells from oxidative stress, a key factor in many diseases.
Enzyme Inhibition Studies: Investigating the potential of these molecules to act as inhibitors for specific enzymes involved in disease pathways.
This exploratory research could uncover novel therapeutic leads for a variety of conditions, leveraging the unique chemical properties of the this compound scaffold.
Strategies for Enhanced Environmental Remediation
This compound and other thiophenols are recognized as environmental pollutants that can be found in industrial waste. researchgate.net Therefore, developing effective strategies for their detection and removal is crucial for environmental protection.
Future research in this area will likely pursue two main avenues:
Advanced Detection Methods: As discussed in section 10.2, the development of highly sensitive and selective fluorescent probes is a key strategy for monitoring the presence of this compound in water sources. researchgate.netnih.gov This enables rapid assessment of contamination levels and the effectiveness of remediation efforts.
Degradation and Removal Technologies: Investigating advanced oxidation processes, bioremediation techniques, and adsorbent materials for the efficient removal of this compound from contaminated water. Understanding its chemical stability and degradation pathways is essential for designing effective remediation technologies.
The ability to detect the compound with high precision using tools like fluorescent probes is the first step toward managing its environmental impact. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Methylthio)thiophenol, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting 4-chlorothiophenol with methylthiolate under anhydrous conditions in dimethylformamide (DMF) at 60–80°C yields the target compound. Optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., excess methylthiolate) to maximize yields .
- Key Data : Reported yields range from 65–85%, with purity confirmed via GC-MS or HPLC. Side products like disulfides can be minimized using inert atmospheres (N₂/Ar) .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodology : Comprehensive characterization includes:
- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.4 ppm and the methylthio (-SCH₃) group at δ 2.5 ppm.
- IR : Strong absorption bands for C-S (650–750 cm⁻¹) and S-H (2550–2600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 140.20 (C₇H₈OS) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- Use fume hoods to avoid inhalation of volatile thiols.
- Wear nitrile gloves and eye protection due to potential skin/eye irritation.
- Store in amber glass bottles under inert gas to prevent oxidation to disulfides .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on sulfur atoms, predicting nucleophilic/electrophilic sites.
- Simulate reaction pathways for cross-coupling reactions (e.g., Suzuki-Miyaura) to identify transition states and activation energies .
Q. What analytical challenges arise in detecting trace metabolites of this compound in biological systems?
- Methodology :
- Use LC-MS/MS with electrospray ionization (ESI) in negative ion mode for high sensitivity.
- Derivatize metabolites (e.g., with N-ethylmaleimide) to stabilize reactive thiol groups.
- Validate methods using isotopically labeled internal standards (e.g., ¹³C₆-4-(Methylthio)thiophenol) .
- Key Finding : Metabolites like 4-methylthiobenzoic acid may form via oxidative pathways; monitor via fragmentation patterns (m/z 167 → 123) .
Q. How do structural modifications of this compound influence its electronic properties in material science applications?
- Methodology :
- Synthesize derivatives (e.g., 4-(Methylsulfonyl)thiophenol) and compare cyclic voltammetry (CV) profiles to assess redox potentials.
- Conduct UV-Vis spectroscopy to evaluate π→π* transitions and bandgap tuning.
- Use X-ray crystallography (if crystalline) to correlate molecular packing with conductivity .
- Data Contradiction : While methylthio groups enhance electron-donating capacity, steric effects may reduce conjugation efficiency .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies, and how can discrepancies be resolved?
- Analysis : Variations arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and pH-dependent tautomerism.
- Resolution : Standardize solvent systems and report pH (e.g., buffered CDCl₃ at pH 7.0). Cross-validate with ¹³C NMR and DEPT-135 to confirm assignments .
Research Design Recommendations
Q. What controls are essential when studying this compound in enzymatic assays?
- Design :
- Include thiol scavengers (e.g., dithiothreitol) to distinguish enzyme-specific activity from non-specific thiol interactions.
- Use negative controls (e.g., heat-denatured enzymes) to rule out autoxidation artifacts.
- Monitor reaction progress via real-time fluorescence (e.g., ThioGlo-1 for thiol quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
